

In-Depth Technical Guide to (R)-1-Boc-3-(methylamino)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)- <i>tert</i> -butyl 3-(methylamino)pyrrolidine-1-carboxylate
Cat. No.:	B599826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and analytical methodologies for (R)-1-Boc-3-(methylamino)pyrrolidine, a key chiral building block in medicinal chemistry.

Chemical and Physical Properties

(R)-1-Boc-3-(methylamino)pyrrolidine, with the CAS number 199336-83-9 for the (R)-enantiomer and 454712-26-6 for the racemic mixture, is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its Boc-protected amine allows for selective reactions at the secondary amine position.

Property	Value	Source
Molecular Formula	$C_{10}H_{20}N_2O_2$	[1]
Molecular Weight	200.28 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	269 °C at 760 mmHg	
Flash Point	117 °C	
Storage Temperature	2-8°C, in an inert atmosphere	

Spectroscopic and Analytical Data

Precise characterization is crucial for ensuring the quality and purity of (R)-1-Boc-3-(methylamino)pyrrolidine for use in drug development. Below are the expected spectroscopic data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (500 MHz, $CDCl_3$): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the pyrrolidine ring protons, and the N-methyl group. The chemical shifts (δ) are predicted as follows:
 - ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
 - ~1.6-2.2 ppm (multiplets, 2H): Protons at the C4 position of the pyrrolidine ring.
 - ~2.4 ppm (singlet, 3H): Protons of the N-methyl group.
 - ~2.8-3.6 ppm (multiplets, 5H): Protons at the C2, C3, and C5 positions of the pyrrolidine ring.
- ^{13}C NMR (126 MHz, $CDCl_3$): The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule. The predicted chemical shifts (δ) are:
 - ~28.5 ppm: Methyl carbons of the Boc group.

- ~30-35 ppm: Methylene carbon at the C4 position of the pyrrolidine ring.
- ~35 ppm: Methyl carbon of the N-methyl group.
- ~45-55 ppm: Methylene carbons at the C2 and C5 positions of the pyrrolidine ring.
- ~55-60 ppm: Methine carbon at the C3 position of the pyrrolidine ring.
- ~79.5 ppm: Quaternary carbon of the Boc group.
- ~154.7 ppm: Carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~2970-2850	C-H stretching (alkane)
~1690	C=O stretching (urethane carbonyl of Boc group)
~1400-1480	C-N stretching
~1160	C-O stretching

Mass Spectrometry (MS)

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the compound.

- Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.16.

Experimental Protocols

The synthesis and purification of (R)-1-Boc-3-(methylamino)pyrrolidine require carefully controlled conditions to ensure high purity and enantiomeric excess.

Synthesis: Reductive Amination of (R)-1-Boc-3-pyrrolidinone

A common and effective method for the synthesis of (R)-1-Boc-3-(methylamino)pyrrolidine is the reductive amination of (R)-1-Boc-3-pyrrolidinone with methylamine.

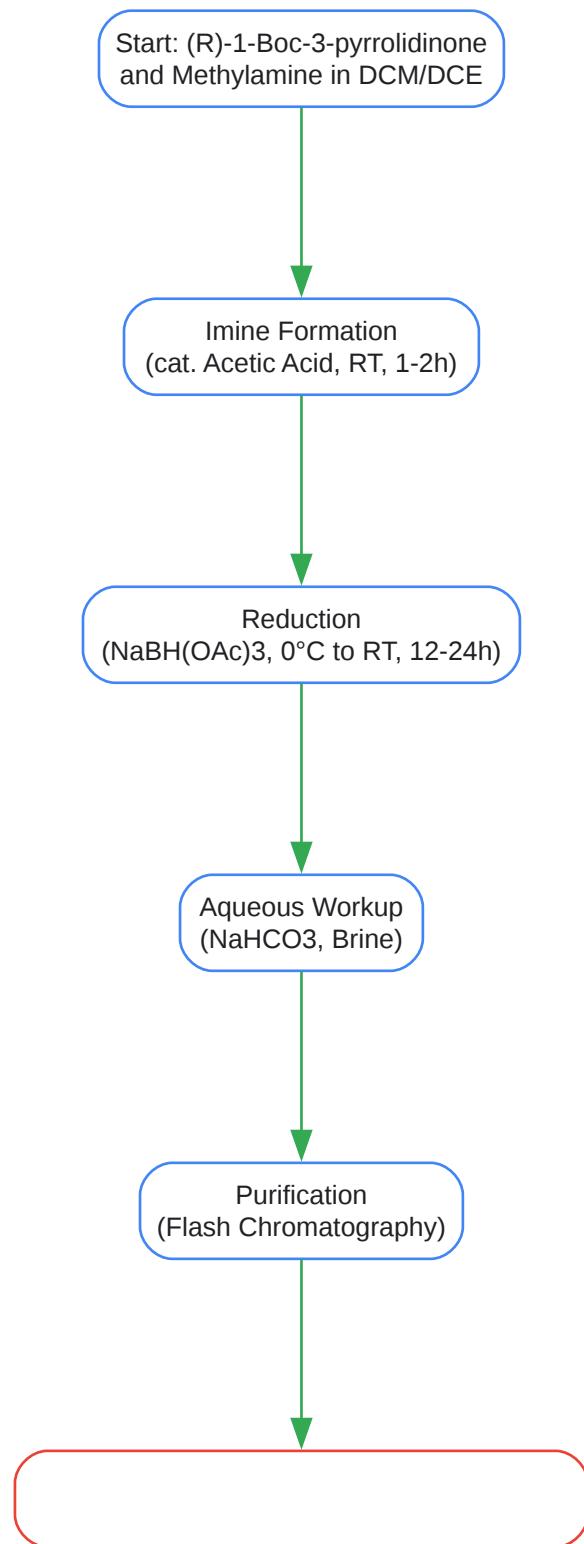
Materials:

- (R)-1-Boc-3-pyrrolidinone
- Methylamine (solution in THF or ethanol)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of (R)-1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM or DCE, add methylamine solution (1.1-1.5 eq).
- If using the hydrochloride salt of methylamine, add a suitable base like triethylamine (1.1-1.5 eq) to liberate the free amine.
- Add a catalytic amount of glacial acetic acid to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours.
- Cool the reaction mixture to 0 °C in an ice bath.

- Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-Boc-3-(methylamino)pyrrolidine.

[Click to download full resolution via product page](#)

Synthetic workflow for (R)-1-Boc-3-(methylamino)pyrrolidine.

Analytical Methods for Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a combination of analytical techniques should be employed.

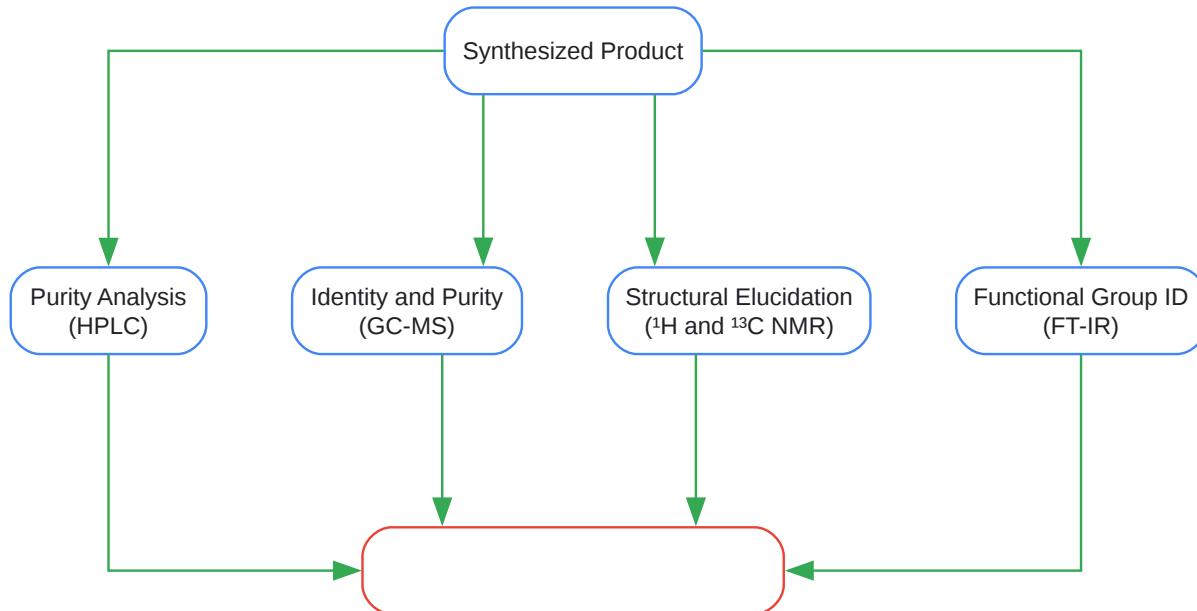
HPLC is a versatile technique for assessing the purity of the final product. A reverse-phase method is typically suitable.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm (for the Boc-carbonyl group).

For the analysis of related aminopyrrolidines, pre-column derivatization with Boc anhydride can be used to introduce a UV-active chromophore if the starting material lacks one^[2].

GC-MS can be used to assess the purity and confirm the molecular weight of the compound.

- Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C).
- MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

[Click to download full resolution via product page](#)

Analytical workflow for the characterization of the final product.

Applications in Drug Development

(R)-1-Boc-3-(methylamino)pyrrolidine is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates. The presence of the methylamino group allows for further functionalization to modulate the physicochemical and pharmacological properties of the target compounds, such as solubility, lipophilicity, and receptor binding affinity. This intermediate is particularly useful in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the stereochemistry of the pyrrolidine ring is crucial for activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to (R)-1-Boc-3-(methylamino)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599826#r-1-boc-3-methylamino-pyrrolidine-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com